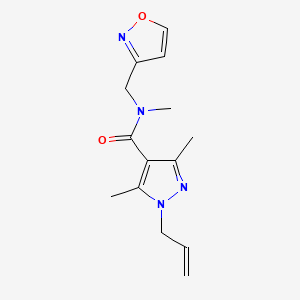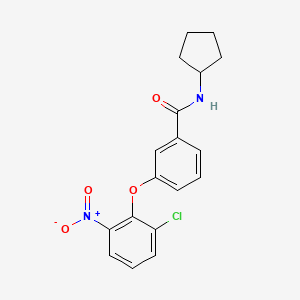
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 works by inhibiting the activation of NF-κB, which is a transcription factor that plays a critical role in the regulation of immune responses. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and cellular stress. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in immune and inflammatory responses. By inhibiting the activation of NF-κB, 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Biochemical and Physiological Effects:
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have anti-viral properties. Studies have demonstrated that 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 can inhibit the replication of various viruses, including HIV, HCV, and HSV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This compound has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. However, one of the limitations of using 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research on 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 can sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another area of interest is its potential use in the treatment of viral infections. Studies have demonstrated that 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 can inhibit the replication of various viruses, making it a potential candidate for antiviral therapy.
Métodos De Síntesis
The synthesis of 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 involves the reaction of 2-chloro-6-nitrophenol with cyclopentylamine to form 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses. This inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
In addition to its anti-inflammatory properties, 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has also been shown to have anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-15-9-4-10-16(21(23)24)17(15)25-14-8-3-5-12(11-14)18(22)20-13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWYHSNOXDOYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-methyl-N-phenylpropanamide](/img/structure/B5086671.png)
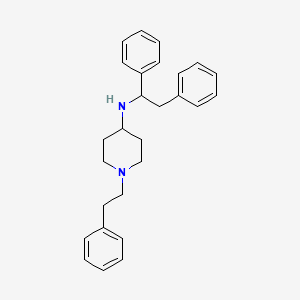
amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5086686.png)
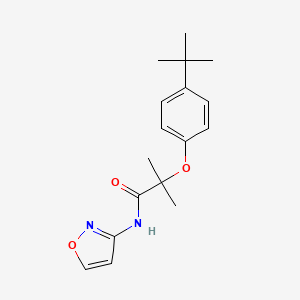
![N-(3-methoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5086698.png)
![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5086718.png)
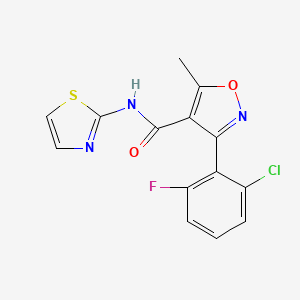
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5086726.png)
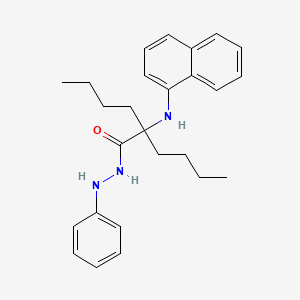
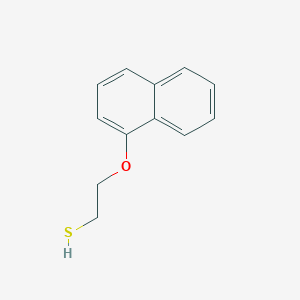
![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)
![2-({3-[(4-carboxybutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5086755.png)
